molecular formula C21H33Cl2N3O3 B611080 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride CAS No. 1394808-20-8

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

货号: B611080
CAS 编号: 1394808-20-8
分子量: 446.4 g/mol
InChI 键: LCPQCTBHZPMVFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR (400 MHz, D₂O) signals:

δ (ppm) Multiplicity Integration Assignment
1.65-2.04 m 12H Cyclobutyl CH₂, Piperidine CH₂
2.85 t (J=6.8 Hz) 2H Morpholine N-CH₂
3.32 s 2H Acetamide CH₂
3.68 m 4H Morpholine O-CH₂
4.47 br s 1H Piperidine O-CH
7.22 d (J=8.4 Hz) 2H Aromatic ortho-H
7.54 d (J=8.4 Hz) 2H Aromatic meta-H

¹³C NMR (100 MHz, D₂O) highlights:

  • 170.8 ppm (acetamide carbonyl)
  • 156.2 ppm (aryl-O-C)
  • 65.1 ppm (morpholine O-CH₂).

Mass Spectrometry

High-resolution ESI-MS shows:

  • Base peak at m/z 374.2401 [M+H]⁺ (calc. 374.2439)
  • Characteristic fragments:
    • m/z 237.1483 (piperidinyloxyphenyl moiety)
    • m/z 138.0912 (morpholinylacetamide).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3275 cm⁻¹ (N-H stretch, amide)
  • 1648 cm⁻¹ (C=O stretch)
  • 1243 cm⁻¹ (C-O-C aryl ether)
  • 1112 cm⁻¹ (morpholine ring breathing).

Tautomeric and Conformational Isomerism Studies

The compound exhibits complex conformational dynamics:

  • Piperidine ring puckering :

    • Half-chair ↔ twist-boat interconversion (ΔG‡ = 42 kJ/mol)
    • Cyclobutyl substitution biases toward chair conformation.
  • Morpholine-acetamide rotation :

    • Two stable rotamers about the CH₂-CO bond (180° and 60°)
    • Energy barrier: 28 kJ/mol (DFT calculation).
  • Salt-induced conformation locking :

    • Protonation at morpholine nitrogen restricts ring inversion
    • Chloride ions stabilize extended conformations via H-bonding.

No observable tautomerism occurs due to the amide group's resonance stabilization. Molecular dynamics simulations (100 ns, explicit solvent) reveal three dominant conformational clusters governing receptor binding.

属性

CAS 编号

1394808-20-8

分子式

C21H33Cl2N3O3

分子量

446.4 g/mol

IUPAC 名称

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChI 键

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

规范 SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

产品来源

United States

准备方法

Synthesis of 1-Cyclobutylpiperidin-4-ol

This intermediate is synthesized via nucleophilic substitution of piperidin-4-ol with cyclobutyl bromide under basic conditions. The reaction typically employs potassium carbonate in acetonitrile at reflux (80–90°C) for 12–16 hours, yielding 1-cyclobutylpiperidin-4-ol with a purity >95% after aqueous workup and recrystallization.

StepReagents/ConditionsYield (%)Purity (%)
1Piperidin-4-ol, cyclobutyl bromide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, reflux7896

Synthesis of 2-Morpholin-4-ylacetic Acid

This component is prepared by alkylation of morpholine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds at 50–60°C for 6 hours, followed by acidification to precipitate the product.

StepReagents/ConditionsYield (%)Purity (%)
1Morpholine, chloroacetic acid, NaOH, H<sub>2</sub>O8598

Coupling and Final Assembly

The final assembly involves coupling 4-nitrophenyl piperidinyl ether with 2-morpholin-4-ylacetyl chloride , followed by reduction and salt formation.

Formation of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

  • Nitrophenyl Intermediate : 1-Cyclobutylpiperidin-4-ol is reacted with 4-fluoronitrobenzene in dimethylformamide (DMF) using cesium carbonate as a base at 100°C for 8 hours.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol, yielding 4-(1-cyclobutylpiperidin-4-yloxy)aniline.

StepReagents/ConditionsYield (%)
14-Fluoronitrobenzene, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 100°C72
2H<sub>2</sub>, Pd/C, EtOH, rt89

Acetylation with 2-Morpholin-4-ylacetyl Chloride

The aniline intermediate is acylated with 2-morpholin-4-ylacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by warming to room temperature for 2 hours.

StepReagents/ConditionsYield (%)
12-Morpholin-4-ylacetyl chloride, Et<sub>3</sub>N, DCM91

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (2 equiv) in ethanol. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (9:1).

ParameterValue
Solvent SystemEthanol/Water (9:1)
Purity (HPLC)99.5%
Yield82%

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) confirms the presence of cyclobutyl (δ 1.6–2.1 ppm), piperidinyloxy (δ 3.4–3.8 ppm), and morpholinyl (δ 3.6–3.9 ppm) protons.

  • Mass Spectrometry : ESI-MS m/z 387.5 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>33</sub>N<sub>3</sub>O<sub>3</sub>.

Purity and Stability

  • HPLC Method : A validated LC-MS/MS method using a C18 column (50 × 2.1 mm, 3.5 µm) with mobile phase 0.1% formic acid/acetonitrile (70:30) achieves a retention time of 2.8 minutes.

  • Stability : The compound remains stable in plasma for 24 hours at room temperature, facilitating pharmacokinetic studies.

Process Optimization and Scale-Up

Solvent and Catalyst Screening

Alternative solvents (e.g., THF, toluene) and catalysts (e.g., Pd(OH)<sub>2</sub>) were evaluated to improve yields. DMF and Pd/C provided optimal results for coupling and reduction steps, respectively.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, confirming crystalline stability .

化学反应分析

沙美利桑经历各种化学反应,包括:

    氧化: 沙美利桑在特定条件下可以氧化形成相应的氧化物。

    还原: 还原反应可用于修饰分子内的官能团。

    取代: 沙美利桑可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应。

科学研究应用

Structural Features

The compound features:

  • A piperidine ring connected to a morpholine structure.
  • An ether linkage that enhances its pharmacological profile.

These structural characteristics contribute to its unique interactions with neurotransmitter systems, particularly in modulating cognitive functions.

Cognitive Enhancement

SUVN-G3031 has been investigated for its potential to improve cognitive performance. Preclinical studies indicate that it may enhance memory retention and learning abilities by increasing the release of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system. This mechanism is particularly relevant in models of cognitive impairment, such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models :
    • In animal studies, SUVN-G3031 demonstrated improved performance on memory tasks compared to control groups.
    • Enhanced synaptic plasticity was observed, suggesting a mechanism for memory improvement.
  • Cognitive Impairment :
    • Research has shown that SUVN-G3031 can reverse cognitive deficits induced by various neurotoxic agents in rodent models.

Neurodegenerative Disorders

The compound's role as a histamine H3 receptor antagonist positions it as a candidate for treating neurodegenerative diseases characterized by cognitive decline. Its ability to modulate neurotransmitter levels suggests potential benefits in conditions like Parkinson's and Huntington's diseases.

Anti-obesity Effects

Research indicates that SUVN-G3031 may also play a role in appetite regulation, which could be beneficial for weight management therapies. Its interaction with the histamine H3 receptor is linked to alterations in feeding behavior and energy metabolism.

Comparative Analysis with Related Compounds

To contextualize the unique properties of SUVN-G3031, a comparison with other similar compounds is essential:

Compound NameStructureKey Features
JNJ-7777120Similar piperidine structureHistamine H4 receptor antagonist; used in inflammatory conditions
PitolisantContains piperidine and morpholineApproved for narcolepsy; acts as a histamine H3 receptor antagonist
AAZ-A-154Piperidine-basedSelective H3 receptor antagonist; investigated for cognitive enhancement

Uniqueness of SUVN-G3031

SUVN-G3031 stands out due to its potent selectivity for the histamine H3 receptor and its dual potential applications in cognitive enhancement and obesity management, areas not fully addressed by other similar compounds.

作用机制

沙美利桑通过作为组胺 H3 受体的反向激动剂发挥作用。通过与这些受体结合,它抑制它们的活性,导致脑中组胺、多巴胺和去甲肾上腺素水平升高。 这种神经递质水平的调节导致觉醒促进和抗催眠作用,使沙美利桑成为治疗嗜睡症的有希望的候选者 .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on shared pharmacophores:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target Solubility/Formulation References
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide dihydrochloride C21H31N3O3·2HCl 470.42 Cyclobutyl-piperidine, morpholine-acetamide H3R inverse agonist/antagonist Soluble in DMSO (>10 mM)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C15H16ClN3O2S 345.83 Thiazole ring, chlorophenyl, morpholine Not specified (structural analogue) Purity: 95% (no solubility data)
N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide C13H19N3O2 249.31 Aminomethylphenyl, morpholine-acetamide Not specified (structural core) No data
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) C16H23Cl2N3·2HBr 495.11 Dichlorophenyl, pyrrolidine, ethylamine Sigma-1 receptor antagonist Dihydrobromide salt formulation
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) C19H21IN2O 444.29 Benzylpiperidine, iodobenzamide Sigma-2 receptor ligand No data

Pharmacological and Functional Comparisons

  • H3R vs. Sigma Receptor Targeting :
    Samelisant’s H3R antagonism contrasts with sigma receptor ligands like BD 1008 and 4-IBP , which modulate sigma-1 and sigma-2 receptors involved in pain and psychosis . Structural differences (e.g., Samelisant’s cyclobutyl-piperidine vs. BD 1008’s dichlorophenyl-pyrrolidine) dictate receptor specificity.

  • Morpholine-Acetamide Core: The morpholine-acetamide group in Samelisant is shared with N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide and N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide . However, substituents like thiazole or aminomethylphenyl alter bioavailability and target engagement.
  • Salt Forms and Solubility: Samelisant’s dihydrochloride salt improves aqueous solubility compared to neutral analogues (e.g., N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide), which lack solubility data . Similarly, BD 1008’s dihydrobromide salt enhances stability for in vivo studies .

Key Research Findings

  • Samelisant : Demonstrated 90% H3R occupancy in rodent models at 10 mg/kg, with a plasma half-life of 4–6 hours .
  • 4-IBP : Binds sigma-2 receptors (Ki = 12 nM) and induces apoptosis in cancer cells, unrelated to H3R pathways .

生物活性

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride, commonly known as Samelisant or SUVN-G3031, is a novel compound with significant biological activity primarily as a selective inverse agonist of the histamine H3 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in sleep-related disorders and cognitive enhancement.

  • IUPAC Name : N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride
  • Molecular Formula : C21H33Cl2N3O3
  • Molecular Weight : 446.4 g/mol
  • CAS Number : 1394808-20-8

Samelisant functions by binding to the histamine H3 receptor, stabilizing it in an inactive conformation and thereby inhibiting the signaling pathways typically activated by histamine. This mechanism leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system, which can enhance cognitive functions and promote wakefulness.

In Vitro Studies

In vitro assays have demonstrated that Samelisant has a high binding affinity for the human histamine H3 receptor (hH3R) with a Ki of 8.73 nM. It exhibits selectivity over more than 70 other targets, making it a promising candidate for therapeutic applications without significant off-target effects .

In Vivo Studies

Preclinical studies using orexin knockout mice—an established model for narcolepsy—showed that Samelisant significantly increases wakefulness and reduces non-rapid eye movement sleep. The compound also decreased the frequency of cataplexy episodes, indicating its potential utility in treating narcolepsy .

Sleep Disorders

Samelisant is being investigated for its efficacy in treating sleep disorders such as narcolepsy. It has completed Phase 1 clinical trials focusing on safety and tolerability, with promising results indicating its potential as a monotherapy for narcolepsy .

Cognitive Enhancement

Research indicates that Samelisant may enhance cognitive performance in models of Alzheimer's disease and other neurodegenerative conditions. It improves memory retention and learning abilities by modulating neurotransmitter release and increasing synaptic plasticity .

Summary of Key Findings

Study TypeFindings
In VitroHigh affinity for hH3R (Ki = 8.73 nM); selective over 70 other targets
PreclinicalIncreased wakefulness; reduced cataplexy in orexin knockout mice
Clinical TrialsCompleted Phase 1 trials; ongoing Phase 2 trials for narcolepsy
Cognitive EffectsEnhanced memory retention and learning in Alzheimer's models

Case Studies

In clinical settings, Samelisant's effects on patients with narcolepsy have been documented through various trials. One notable study evaluated changes in the Epworth Sleepiness Scale (ESS) scores from baseline as a primary endpoint, alongside secondary endpoints such as Maintenance of Wakefulness Test (MWT) scores .

常见问题

Q. What are the recommended synthetic routes for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide dihydrochloride, and how can purity be validated?

A two-step approach is typically employed:

  • Step 1 : Coupling of 4-(1-cyclobutylpiperidin-4-yloxy)aniline with 2-morpholin-4-ylacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (60–70% yield).
  • Step 2 : Salt formation via treatment with HCl in methanol/diethyl ether to isolate the dihydrochloride form. Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for aqueous solutions. For higher concentrations, pre-dissolve in 0.1 M HCl (due to dihydrochloride salt) and dilute with PBS.
  • Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24-hour periods in assay buffers .

Q. What are the primary biological targets of this compound, and which assays confirm its activity?

The compound is a kinase inhibitor targeting PI3K/AKT/mTOR pathways , validated via:

  • Enzyme inhibition assays : IC₅₀ values measured using recombinant PI3Kγ (10 nM ATP, 30-min incubation).
  • Cell-based assays : Anti-proliferative effects in cancer cell lines (e.g., MCF-7) with EC₅₀ calculated via MTT assay .

Advanced Research Questions

Q. How to resolve contradictions in potency data across different kinase inhibition assays?

Discrepancies often arise from:

  • ATP concentration variations : Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition. Standardize ATP levels using kinetic assays.
  • Off-target effects : Profile against a 50-kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Salt form interference : Ensure dihydrochloride counterions do not chelate metal cofactors (e.g., Mg²⁺) in assay buffers .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via DoE (Design of Experiments) to identify critical process parameters.
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.
  • Purification : Employ preparative HPLC with ion-pairing reagents (e.g., heptafluorobutyric acid) to remove residual cyclobutylpiperidine impurities .

Q. How to design SAR studies for modifying the cyclobutyl and morpholine moieties?

  • Cyclobutyl modifications : Replace with spirocyclic or bicyclic groups (e.g., bicyclo[2.2.1]heptane) to assess steric effects on PI3K binding.
  • Morpholine substitutions : Test azetidine or thiomorpholine dioxides to evaluate electron-donating vs. steric contributions. Validate changes via molecular docking (e.g., Glide SP scoring in PI3Kγ crystal structure PDB: 4AOF) and cellular permeability assays (Caco-2 monolayer) .

Q. What methodologies address poor bioavailability in preclinical models?

  • Prodrug strategies : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) to prolong plasma half-life.
  • Pharmacokinetic profiling : Measure Cmax and AUC in rodent plasma using LC-MS/MS after oral/intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。